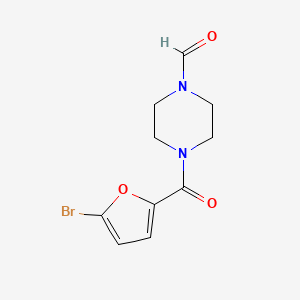
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione, also known as CMMD or IMC-1, is a synthetic compound that has shown potential as an anti-inflammatory and analgesic agent. It belongs to the class of imidazolidinedione derivatives and has been the subject of scientific research due to its promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is thought to act on multiple targets involved in pain and inflammation pathways. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also modulates the activity of ion channels and receptors involved in pain signaling, including TRPV1 and NMDA receptors.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory and analgesic effects in animal models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of microglia and astrocytes. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to reduce pain behavior in animal models of neuropathic pain and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is its specificity for pain and inflammation pathways, which may reduce the risk of side effects compared to non-specific drugs. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also shown promising results in animal models, which suggests that it may have potential as a therapeutic agent. However, further studies are needed to determine the safety and efficacy of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione in humans. One limitation of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Future research on 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione could focus on its potential use in the treatment of specific types of pain and inflammation, such as neuropathic pain and neuroinflammation. Studies could also investigate the optimal dosing and administration of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione, as well as its safety and efficacy in humans. Additionally, research could explore the potential of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-chlorophenylhydrazine with 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with chloroacetic acid and potassium hydroxide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been studied for its potential use in the treatment of chronic pain, inflammation, and neuropathic pain. In vitro studies have shown that 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells that play a role in neuroinflammation. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-3-2-5-11(15)9-14-16(21)20(17(22)19-14)13-7-4-6-12(18)10-13/h2-10H,1H3,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJATWNNJOFLJD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)
![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)
![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)